molecular formula C16H16O B8715284 2-(9H-fluoren-2-yl)propan-1-ol

2-(9H-fluoren-2-yl)propan-1-ol

Cat. No.: B8715284
M. Wt: 224.30 g/mol
InChI Key: ZDYZOPPWNPOBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-2-yl)propan-1-ol is a fluorene-based organic compound of significant interest in medicinal and organic chemistry research. The fluorene moiety is a privileged structure in the development of novel bioactive molecules, with published studies demonstrating that fluorene derivatives exhibit a range of promising biological activities, including antimicrobial properties against Gram-positive bacterial strains . Researchers utilize such compounds as key intermediates or scaffolds in the synthesis of more complex heterocyclic systems, such as thiazoles, which are valuable for creating libraries of compounds for antimicrobial screening . The propanol side chain at the 2-position of the fluorene ring provides a functional handle for further chemical modification, allowing for the exploration of structure-activity relationships. This compound is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)propan-1-ol

InChI

InChI=1S/C16H16O/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11,17H,9-10H2,1H3

InChI Key

ZDYZOPPWNPOBMS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 2 9h Fluoren 2 Yl Propan 1 Ol

Reactions at the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) attached to the fluorene (B118485) ring at the 2-position is susceptible to a variety of transformations common to primary alcohols, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functional group of 2-(9H-fluoren-2-yl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. byjus.comlibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. To prevent over-oxidation to the carboxylic acid, the aldehyde product is often removed from the reaction mixture by distillation as it forms. byjus.comchemguide.co.uk

Stronger oxidizing agents, such as potassium dichromate(VI) (K₂Cr₂O₇) in the presence of an acid like sulfuric acid (H₂SO₄), will oxidize the primary alcohol to a carboxylic acid. libretexts.orgdocbrown.info This reaction generally proceeds through an intermediate aldehyde, which is then further oxidized. To ensure the complete conversion to the carboxylic acid, the reaction is typically carried out under reflux conditions with an excess of the oxidizing agent. libretexts.org

Starting MaterialReagent(s)ProductReaction Conditions
This compoundPyridinium Chlorochromate (PCC)2-(9H-fluoren-2-yl)propanalAnhydrous solvent (e.g., CH₂Cl₂), room temperature
This compoundPotassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄)2-(9H-fluoren-2-yl)propanoic acidReflux

Etherification and Esterification Reactions

Etherification: The hydroxyl group of this compound can be converted to an ether through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgbyjus.comjove.com Common bases used for deprotonation include sodium hydride (NaH).

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer-Speier esterification, yields an ester. organic-chemistry.orgsciencemotive.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or an excess of one of the reactants is used. organic-chemistry.org

Reaction TypeStarting MaterialReagent(s)Product TypeGeneral Mechanism
Etherification (Williamson)This compound1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)EtherSₙ2
Esterification (Fischer-Speier)This compoundCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)EsterNucleophilic Acyl Substitution

Nucleophilic Substitution Reactions

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is commonly achieved by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or alkyl bromide, respectively. chemistrysteps.comchadsprep.commasterorganicchemistry.comyoutube.comlibretexts.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon atom bearing the hydroxyl group is a chiral center. chemistrysteps.comchadsprep.commasterorganicchemistry.com

Once converted to an alkyl halide, the resulting compound can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles.

Starting MaterialReagentIntermediateSubsequent Reaction
This compoundThionyl Chloride (SOCl₂)2-(1-chloroethyl)-9H-fluoreneNucleophilic substitution with various nucleophiles
This compoundPhosphorus Tribromide (PBr₃)2-(1-bromoethyl)-9H-fluoreneNucleophilic substitution with various nucleophiles

Reactivity at the Fluorene Core

The fluorene ring system is an aromatic structure that can undergo electrophilic aromatic substitution. Additionally, the methylene (B1212753) bridge at the C-9 position exhibits its own characteristic reactivity.

Electrophilic Aromatic Substitution on Fluorene Derivatives

The fluorene nucleus is generally susceptible to electrophilic aromatic substitution, with the positions of attack being influenced by the existing substituents. For the parent fluorene molecule, electrophilic attack occurs preferentially at the 2 and 7 positions due to the electronic properties of the aromatic system. mdpi.com

In the case of this compound, the 2-position is already substituted with an alkyl group. Alkyl groups are generally considered to be activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, incoming electrophiles would be directed to the positions ortho and para to the existing 2-propyl-1-ol group. The most likely positions for substitution would be the 3- and 7-positions, with the 7-position often being favored due to reduced steric hindrance.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comwikipedia.org

Nitration: This is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: Bromination or chlorination can be achieved using the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. wikipedia.orgmt.com

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺2-(7-nitro-9H-fluoren-2-yl)propan-1-ol and 2-(3-nitro-9H-fluoren-2-yl)propan-1-ol
BrominationBr₂, FeBr₃Br⁺2-(7-bromo-9H-fluoren-2-yl)propan-1-ol and 2-(3-bromo-9H-fluoren-2-yl)propan-1-ol

Functionalization of the Methylene Bridge (C-9 position)

The hydrogen atoms on the C-9 methylene bridge of the fluorene ring are acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. wikipedia.org This acidity allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide, to form the fluorenyl anion. wikipedia.orgnih.govresearchgate.net

This nucleophilic anion can then react with various electrophiles, allowing for the introduction of substituents at the C-9 position. A common reaction is alkylation, where the fluorenyl anion reacts with an alkyl halide in an Sₙ2 reaction to form a 9-alkylfluorene derivative. nih.govacs.org It has also been shown that fluorene can be alkylated with alcohols in the presence of a base. nih.govresearchgate.netrsc.org

Reaction StepReagentsIntermediate/ProductNotes
DeprotonationStrong Base (e.g., n-BuLi, t-BuOK)2-(9-fluorenyl)propan-1-ol anionFormation of a nucleophilic carbanion at C-9.
AlkylationAlkyl Halide (R-X) or Alcohol (R-OH)2-(9-alkyl-9H-fluoren-2-yl)propan-1-olIntroduction of an alkyl group at the C-9 position.

Ring Opening Reactions of Epoxide Precursors

While direct studies on the ring-opening reactions of epoxide precursors specifically derived from this compound are not extensively detailed in the surveyed literature, the principles of epoxide chemistry suggest a viable synthetic pathway. An epoxide precursor, such as 2-((9H-fluoren-2-yl)methyl)oxirane, could potentially be synthesized from this compound through oxidation and subsequent epoxidation of an intermediate alkene, or via a Darzens-type reaction involving a derivative. mdpi.comnih.gov The reactivity of such a fluorene-based epoxide would be governed by established mechanisms of epoxide ring-opening.

These reactions are characterized by high ring strain in the three-membered epoxide ring, which provides the driving force for the reaction even though an alkoxide is typically a poor leaving group. researchgate.net The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction conditions, specifically whether the reaction is conducted in an acidic or basic medium.

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The incoming nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. This would lead to the formation of a secondary alcohol. A wide array of nucleophiles, including hydroxides, alkoxides, amines, thiols, and organometallic reagents like Grignard reagents, can be employed for this transformation. researchgate.net The result of this backside attack is an anti-addition product, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane.

Conversely, acid-catalyzed ring-opening proceeds via a mechanism with SN1 character. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. The nucleophile then attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge in the transition state. This pathway would result in the formation of a primary alcohol.

The table below summarizes the expected products from the ring-opening of a hypothetical 2-((9H-fluoren-2-yl)methyl)oxirane with various nucleophiles under both acidic and basic conditions, based on general principles of epoxide reactivity.

Nucleophile (Nu⁻)ConditionsMajor Product
OH⁻Basic1-(9H-fluoren-2-yl)-3-hydroxypropan-2-ol
RO⁻Basic1-(9H-fluoren-2-yl)-3-alkoxypropan-2-ol
NH₃Basic1-amino-3-(9H-fluoren-2-yl)propan-2-ol
H₂OAcidic (H₃O⁺)1-(9H-fluoren-2-yl)propane-1,2-diol
ROHAcidic (H⁺)1-alkoxy-3-(9H-fluoren-2-yl)propan-2-ol
HXAcidic (anhydrous)1-halo-3-(9H-fluoren-2-yl)propan-2-ol

Derivatization to Advanced Chemical Scaffolds

Conversion to Spirobifluorene Derivatives

The synthesis of spirobifluorene derivatives from fluorenol precursors is a well-established transformation, typically proceeding through an intramolecular Friedel-Crafts reaction. acs.org This methodology can be applied to derivatives of this compound. The reaction involves the acid-catalyzed cyclization of a suitable precursor, such as a 9-aryl-9-fluorenol, to generate the characteristic spirocyclic system where two fluorene moieties are linked by a single spiro-carbon atom. acs.orgsemanticscholar.org

The use of Brønsted superacids, such as triflic acid (CF₃SO₃H), has been shown to be particularly effective for these cyclizations. acs.org Compared to weaker acids like acetic acid with catalytic HCl or H₂SO₄, superacids promote the reaction at lower temperatures and with shorter reaction times, often leading to higher yields of the desired spirobifluorene product. acs.org This is attributed to the efficient generation of the reactive fluorenyl cation intermediates in the superacidic medium. acs.org

The following table presents a comparison of different acid catalysts used in the synthesis of spirobifluorene systems from alcohol precursors, highlighting the advantages of using a superacid.

PrecursorAcid CatalystTemperatureTimeYieldReference
9-(biphenyl-2-yl)-9H-fluoren-9-olAcetic Acid / HCl140 °C-89% acs.org
9-(biphenyl-2-yl)-9H-fluoren-9-olTriflic Acid25 °C4 h97% acs.org
Diazafluorenol PrecursorAcetic Acid / H₂SO₄--60-85% acs.org
Diazafluorenol PrecursorTriflic Acid25 °C4 h~100% acs.org

The resulting spirobifluorene scaffold is a key structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.netrsc.org The rigid, three-dimensional structure imparted by the spiro center helps to prevent intermolecular aggregation and enhances the morphological stability and performance of these materials. researchgate.net

Formation of Heterocyclic Fluorene Derivatives

The derivatization of this compound into heterocyclic fluorene derivatives is a synthetically valuable transformation for accessing compounds with potential applications in medicinal chemistry and materials science. While direct cyclization from the alcohol is not commonly reported, it can serve as a precursor for the introduction of heteroatoms, which can then participate in intramolecular cyclization reactions.

For instance, the primary alcohol group can be converted into other functional groups, such as an amine or a halide, which can then be used to construct nitrogen- or oxygen-containing heterocyclic rings fused to the fluorene core. One potential route could involve the conversion of the alcohol to an amine, followed by a Pictet-Spengler-type reaction with an appropriate aldehyde or ketone to form a tetrahydro-β-carboline derivative fused to the fluorene system.

Another approach involves the synthesis of fluorene derivatives containing nitrogen heterocycles through metal-catalyzed cross-coupling and cyclization reactions. For example, palladium-catalyzed reactions have been employed for the synthesis of fluorene-based systems. nih.gov Additionally, rhodium-catalyzed denitrogenative cyclization of N-sulfonyl-4-biaryl-1,2,3-triazole derivatives provides an efficient route to fluorenes bearing an enamine moiety at the C-9 position. researchgate.net

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives

The fluorene core of this compound serves as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net These extended π-conjugated systems are of significant interest in materials science for their unique photophysical and electronic properties. rsc.org

One common strategy for the synthesis of PAHs from fluorene derivatives is through intramolecular cyclization reactions. For example, derivatives of this compound could be subjected to dehydration to form an alkene, which can then undergo an intramolecular electrophilic aromatic substitution or a Scholl reaction to form a new six-membered ring, leading to a benzo[a]fluorene or related PAH.

Recent research has demonstrated the synthesis of complex, curved PAHs, such as indeno[2,1-c]fluorene quasi nih.govcirculenes, through intramolecular cyclization of helicene diketone precursors. nih.gov This highlights the potential for fluorene-based starting materials to be transformed into sophisticated, non-planar PAH architectures with interesting chiroptical and redox properties. nih.gov

The synthesis of fluoranthene (B47539) derivatives, another class of PAHs, has also been reviewed, with various methods classified based on strategic bond disconnections. rsc.org These synthetic strategies could potentially be adapted to utilize fluorene-based precursors for the construction of the fluoranthene skeleton.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways (e.g., Radical Mechanisms, Borrowing Hydrogen Mechanisms)

The chemical transformations of this compound and its derivatives can proceed through several distinct mechanistic pathways, including ionic, radical, and transition-metal-catalyzed routes.

Ionic Mechanisms: The acid-catalyzed conversion of fluorenol precursors to spirobifluorenes is a prime example of an ionic pathway. acs.org This intramolecular Friedel-Crafts reaction proceeds through the formation of a fluorenyl cation intermediate, which then acts as an electrophile and attacks an adjacent aromatic ring to form the spirocyclic product. The efficiency of superacids in promoting this reaction underscores the importance of generating and stabilizing this carbocation intermediate. acs.org

Radical Mechanisms: Fluorene derivatives are also known to undergo reactions involving radical intermediates. nih.govlibretexts.org The C9-H bonds of the fluorene ring are relatively acidic, and deprotonation can lead to the formation of the fluorenyl anion. wikipedia.org One-electron oxidation of this anion, or homolytic cleavage of a C9-X bond, can generate the fluorenyl radical. This radical can participate in various C-C bond-forming reactions. libretexts.org For instance, the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of an electron donor like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) is believed to proceed through the formation of a fluorenyl anion via two successive single electron transfers. mdpi.comnih.gov This anion can then act as a nucleophile. mdpi.comnih.gov

Borrowing Hydrogen Mechanism: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a powerful, atom-economical process for the alkylation of nucleophiles using alcohols as alkylating agents. nih.govacs.orgchemistryviews.org This catalytic cycle, typically mediated by transition metal complexes (e.g., Ru, Ir), involves the temporary "borrowing" of hydrogen from the alcohol to form a reactive carbonyl intermediate. chemistryviews.org In the context of this compound, a catalyst could abstract hydrogen to form the corresponding aldehyde. This aldehyde is more electrophilic and can react with a nucleophile (e.g., an amine or a carbon nucleophile). The catalyst then returns the "borrowed" hydrogen to the resulting intermediate to afford the alkylated product and regenerate the catalyst. nih.govacs.org A similar, base-catalyzed pathway has been proposed for the alkylation of fluorene with alcohols, where a Meerwein-Ponndorf-Verley-type reduction of an in situ-formed dibenzofulvene intermediate is a key step. nih.govresearchgate.net

The following table outlines these key mechanistic pathways and their relevance to the reactivity of fluorene alcohols.

MechanismDescriptionRelevant Transformation
Ionic (Friedel-Crafts) Formation of a carbocation intermediate followed by intramolecular electrophilic aromatic substitution.Conversion to Spirobifluorene Derivatives
Radical Formation of a fluorenyl radical or anion via single electron transfer or homolytic bond cleavage, followed by reaction with an electrophile/nucleophile.Formation of C-C bonds at the 9-position
Borrowing Hydrogen Catalytic dehydrogenation of the alcohol to an aldehyde, reaction with a nucleophile, and subsequent hydrogenation of the intermediate.C-alkylation or N-alkylation using the fluorene alcohol as the alkylating agent

Studies on Regioselectivity and Stereoselectivity

Detailed investigations into the regioselective and stereoselective reactions of fluorene-containing chiral alcohols have provided insights into the factors governing the outcomes of their transformations. These studies often employ chiral catalysts or auxiliaries to control the stereochemistry of the products.

One area of significant research has been the enantioselective synthesis of chiral fluorenols, which are structurally related to this compound. For instance, the enantioconvergent synthesis of chiral fluorenols from racemic secondary benzyl (B1604629) alcohols has been achieved with high enantioselectivity. nih.govresearchgate.net This process involves a palladium(II)/chiral norbornene cooperative catalysis system, demonstrating that the stereocenter can be effectively controlled during the reaction. While this example deals with the synthesis of the alcohol rather than its subsequent reaction, it underscores the feasibility of achieving high stereocontrol in the vicinity of a fluorene nucleus.

In the context of dynamic kinetic resolution (DKR), a powerful tool for the stereoselective synthesis of chiral molecules, various metal catalysts (such as Ru, Fe, V, and Pd) have been used in conjunction with lipases for the racemization of alcohols. nih.gov This methodology has been successfully applied to a range of racemic chiral alcohols, including benzylic alcohols, to produce enantiomerically enriched products. The compatibility of both the chemo- and biocatalysts is crucial for the success of these reactions. nih.gov

Research on the diastereoselective reactions of chiral alcohols provides further understanding. For example, the diastereoselectivity in reactions of chiral seven-membered-ring enolates has been shown to be very high, a phenomenon attributed to torsional and steric interactions that guide the approach of electrophiles. researchgate.net Although the ring system is different, the principle of steric hindrance influencing the stereochemical outcome is broadly applicable.

Reaction TypeCatalyst/ReagentSubstrate TypeKey Finding
Enantioconvergent SynthesisPd(II)/chiral norborneneRacemic secondary benzyl alcoholsSynthesis of enantioenriched fluorenols with high enantioselectivity. nih.govresearchgate.net
Dynamic Kinetic ResolutionMetal catalyst (Ru, Fe, V, Pd) + LipaseRacemic chiral alcoholsProduction of enantiomerically enriched alcohols. nih.gov
Asymmetric Aldol (B89426) ReactionProlinol ether-transition metal-Brønsted acidAldehydes and ynalsHighly diastereo- and enantioselective synthesis of propargylic alcohols. rsc.org
Asymmetric Friedel-CraftsChiral catalystsIndoles and other aromaticsEnantioselective C-C bond formation. mdpi.com

The bulky nature of the 9H-fluorene group is expected to play a significant role in directing the stereochemical course of reactions at the adjacent chiral center of this compound. This steric hindrance can favor the approach of reagents from the less hindered face of the molecule, leading to a high degree of diastereoselectivity in reactions such as esterification with a chiral acid or oxidation with a bulky chiral oxidizing agent.

In terms of regioselectivity, reactions are most likely to occur at the primary hydroxyl group due to its higher reactivity compared to the C-H bonds of the fluorene ring. However, under forcing conditions or with specific catalytic systems, functionalization of the fluorene moiety could compete, leading to a mixture of products. The electronic properties of the propanol (B110389) substituent may influence the regioselectivity of electrophilic substitution on the fluorene ring, although such reactions are less common for this type of substrate.

Further research is required to specifically delineate the regioselective and stereoselective profile of this compound in various chemical transformations and to generate quantitative data on product distributions and stereoisomeric ratios.

Advanced Spectroscopic and Computational Characterization of 2 9h Fluoren 2 Yl Propan 1 Ol

High-Resolution NMR Spectroscopy for Structural Elucidation (beyond basic identification)

Beyond simple proton and carbon counts, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, offers unambiguous confirmation of the molecular structure of 2-(9H-fluoren-2-yl)propan-1-ol. semanticscholar.orgipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the precise connectivity of atoms. iupac.org

In a typical analysis, the ¹H NMR spectrum would confirm the presence of the fluorenyl group's aromatic protons, the methylene (B1212753) protons of the fluorene (B118485) ring (at C9), and the distinct signals for the methine, methyl, and hydroxymethyl protons of the propan-1-ol side chain. The ¹³C NMR spectrum complements this by identifying all unique carbon environments.

2D NMR experiments provide deeper insights:

COSY: A COSY spectrum would reveal correlations between neighboring protons. For instance, it would show a cross-peak between the methine proton (CH) and the protons of the adjacent methyl (CH₃) and hydroxymethyl (CH₂OH) groups, confirming the propanol (B110389) backbone. It would also show correlations among the coupled aromatic protons on the fluorene rings.

HSQC: This experiment maps protons directly to the carbons they are attached to. It would definitively assign the proton signals for the CH, CH₂, and CH₃ groups to their corresponding carbon signals.

HMBC: HMBC spectra show correlations between protons and carbons over two to three bonds. This is crucial for connecting the propanol substituent to the fluorene core. A key correlation would be observed between the methine proton of the propanol chain and the quaternary carbon and adjacent tertiary carbon of the fluorene ring at the C2 position, unequivocally confirming the point of attachment.

These advanced methods provide a detailed and robust structural elucidation, leaving no ambiguity in the molecule's constitution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values and can vary based on solvent and experimental conditions.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Fluorene Aromatic-H7.30 - 7.90120 - 145
Fluorene C9-H₂~3.90~37.0
Propanol CH~3.00~45.0
Propanol CH₂OH~3.70~68.0
Propanol CH₃~1.30~20.0
Propanol OHVariable (depends on concentration/solvent)N/A

Vibrational Spectroscopy (IR, Raman) and Computational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the compound's functional groups. researchgate.net For this compound, the spectra are dominated by features of the fluorene core and the propanol side chain. nih.govresearchgate.net

Key expected vibrational bands include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Aromatic Stretch: Sharp peaks observed above 3000 cm⁻¹.

C-H Aliphatic Stretch: Signals appearing just below 3000 cm⁻¹ from the propanol and C9 methylene groups.

C=C Aromatic Stretch: A series of sharp absorptions in the 1450-1610 cm⁻¹ region, characteristic of the fluorene aromatic system. researchgate.net

C-O Stretch: A strong band in the IR spectrum, typically found in the 1000-1260 cm⁻¹ range, corresponding to the primary alcohol.

Computational analysis, often using Density Functional Theory (DFT), is employed to calculate the theoretical vibrational frequencies. arxiv.org By comparing the computed spectrum with the experimental IR and Raman data, a detailed and accurate assignment of each vibrational mode can be achieved. This correlative approach helps to understand how the substitution of the propanol group influences the electronic structure and vibrational dynamics of the parent fluorene molecule.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Region
O-H stretch (H-bonded)3500 - 3300Infrared (Broad, Strong)
Aromatic C-H stretch3100 - 3000Infrared/Raman (Medium)
Aliphatic C-H stretch3000 - 2850Infrared/Raman (Medium-Strong)
Aromatic C=C stretch1610 - 1450Infrared/Raman (Variable)
C-O stretch1260 - 1000Infrared (Strong)

Ultraviolet-Visible Spectroscopy and Photophysical Property Determination

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. Fluorene and its derivatives are well-known for their distinct photophysical properties. elsevierpure.com The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of the π-π* transitions within the conjugated fluorene system. mdpi.com The absorption maxima (λ_max) are typically observed around 260-310 nm. ucf.edu

Upon excitation with UV light, the compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first singlet excited state. The difference between the absorption and emission maxima (the Stokes shift) can offer insights into the structural relaxation of the molecule in the excited state. mdpi.com Photophysical properties such as the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, are crucial for understanding the potential of such molecules in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com These properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com This technique provides accurate data on bond lengths, bond angles, and torsion angles. tugraz.at For this compound, a crystal structure would reveal the planarity of the fluorene moiety and the specific conformation of the propanol side chain. mdpi.comresearchgate.net

Crucially, this analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially forming chains or networks of molecules within the crystal lattice. researchgate.net Other non-covalent interactions, such as π-π stacking between the aromatic fluorene systems and C-H···π interactions, would also be identified, providing a complete picture of the supramolecular architecture. mdpi.comresearchgate.net

Quantum Chemical and Density Functional Theory (DFT) Studies

Geometric and Electronic Structure Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound theoretical insight into the molecular properties of this compound. worldscientific.com Geometry optimization calculations can predict the most stable molecular conformation, yielding theoretical bond lengths and angles that can be compared with experimental X-ray data. indexcopernicus.com

DFT is also used to analyze the electronic structure by calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is typically localized on the electron-rich fluorene core, while the LUMO distribution indicates the region where an electron would reside upon excitation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. chemrxiv.org

Prediction of Spectroscopic Parameters

A powerful application of DFT is the prediction of various spectroscopic parameters, which can then be validated against experimental results. mdpi.com

NMR Spectra: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra.

Vibrational Spectra: The calculation of harmonic vibrational frequencies is a standard output of DFT studies. nih.gov These theoretical frequencies and their corresponding intensities for IR and Raman spectra are invaluable for assigning experimental bands to specific molecular motions. arxiv.org

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions. nih.govrsc.org This allows for the prediction of the UV-Vis absorption spectrum, helping to assign the observed absorption bands to specific electronic excitations (e.g., HOMO to LUMO, HOMO-1 to LUMO). nih.gov

The synergy between these computational predictions and high-resolution experimental data provides a robust and comprehensive characterization of the molecule. indexcopernicus.com

Analysis of Electron Density Distribution and Dipole Moments

The electron density distribution and dipole moment are fundamental properties that dictate the chemical reactivity and physical behavior of a molecule. For this compound, these characteristics are significantly influenced by the interplay between the aromatic fluorene core and the propanol substituent.

Computational studies on fluorene derivatives, often employing Density Functional Theory (DFT), reveal that the electron density is not uniformly distributed across the molecule. researchgate.networldscientific.com The fused aromatic rings of the fluorene moiety create a delocalized π-electron system. The introduction of a substituent, such as the 2-propan-1-ol group at the C-2 position, perturbs this electron distribution. The hydroxyl group, being electronegative, and the alkyl chain can influence the electron density through inductive and hyperconjugative effects.

The magnitude and direction of the dipole moment are critical in determining the molecule's interaction with other polar molecules and external electric fields. This property influences its solubility in various solvents and its behavior in spectroscopic techniques.

Illustrative Data Table: Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Calculated Dipole Moment (Debye)
9H-Fluorene-5.89-1.983.910.48
9-Hydroxyfluorene-5.75-1.853.901.44
This compound (Estimated)-5.80-1.903.90~1.5 - 2.0

Note: The data for this compound is estimated based on values for structurally similar compounds due to the absence of specific experimental or calculated data for this molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, a primary alcohol, a key reaction of interest is its oxidation to the corresponding aldehyde, 2-(9H-fluoren-2-yl)propanal, and subsequently to the carboxylic acid, 2-(9H-fluoren-2-yl)propanoic acid.

The oxidation of benzylic alcohols, a class of compounds to which this compound belongs, has been studied extensively. beilstein-journals.orgacs.orgosti.gov A common mechanism involves the initial formation of a chromate (B82759) ester when using chromium-based oxidizing agents. This is followed by a rate-determining step involving the abstraction of the α-hydrogen, leading to the formation of the aldehyde. asianpubs.org

Computational studies can model the energy profile of such a reaction, identifying the transition state structures and calculating their activation energies. For the oxidation of this compound, the mechanism would likely proceed as follows:

Esterification: The alcohol oxygen attacks the oxidizing agent (e.g., a chromium(VI) species) to form an intermediate ester.

Hydrogen Abstraction: A base (which could be a solvent molecule or another species in the reaction mixture) abstracts the proton from the carbon bearing the hydroxyl group.

Elimination: The intermediate collapses, leading to the formation of the aldehyde and the reduced form of the oxidizing agent.

Further oxidation to the carboxylic acid would involve the hydration of the aldehyde to form a geminal diol, which is then oxidized in a similar manner. Computational modeling can help to determine the relative energy barriers for each of these steps, providing a comprehensive understanding of the reaction kinetics and selectivity.

Advanced Analytical Techniques in Complex Mixture Analysis (e.g., HPLC purity assessment)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purity assessment of organic compounds, including this compound. nih.govresearchgate.netajphr.com Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most suitable method for its separation and quantification. nih.govnih.govchromatographyonline.com

In a typical reversed-phase HPLC setup for the purity assessment of this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, would be employed. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. zodiaclifesciences.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The development of a robust HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time. A patent for the purity measurement of the related compound 9-fluorenemethanol (B185326) using HPLC highlights the use of a general-purpose liquid chromatography column and an ultraviolet detector. google.com

Illustrative Data Table: HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Gradient 50% Acetonitrile to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes

This method would allow for the separation of this compound from potential impurities, such as starting materials from its synthesis, byproducts, or degradation products. The peak area of the main compound relative to the total peak area of all components in the chromatogram is used to determine its purity. For accurate quantification, a calibration curve would be generated using standards of known concentration. The specificity of the method should be established to ensure that the peak corresponding to this compound is free from any co-eluting impurities.

An extensive search for the chemical compound "this compound" and its specific applications in advanced materials science and catalysis has yielded insufficient data to construct a detailed, scientifically accurate article based on the provided outline. Research literature and chemical databases provide extensive information on the broader class of fluorene derivatives and their significant roles in these fields; however, specific findings detailing the synthesis, properties, and applications of this compound are not available.

The general importance of the fluorene scaffold is well-documented. Fluorene-based polymers and oligomers are prized for their high photoluminescence quantum yields, thermal stability, and tunable electronic properties, making them key components in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic field-effect transistors (OFETs). ossila.comnih.gov Typically, derivatives like 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene serve as key monomers in polymerization reactions, such as the Suzuki coupling, to create these advanced materials. ossila.com

In the realm of catalysis, the fluorenyl group, in its anionic form, is a widely used ligand in organometallic chemistry. nih.gov Its steric and electronic properties can be modified through substitution, influencing the activity and selectivity of transition metal catalysts in various chemical transformations. Chiral fluorene derivatives are particularly valuable in the field of asymmetric synthesis, where they are employed to create enantiomerically pure compounds. rsc.orgmdpi.com

Furthermore, the rigid and planar structure of the fluorene system promotes π-stacking interactions, leading to its use in the design of supramolecular assemblies and functional materials. By modifying the fluorene core with different functional groups, scientists can control the self-assembly process to create complex nanostructures with specific optical and electronic properties. mdpi.com

Despite the rich chemistry of fluorene derivatives, information specifically pertaining to this compound remains elusive in the reviewed scientific literature. Without specific data on its role as a precursor for semiconductors, its application in conjugated polymers, its function as a catalyst ligand, or its involvement in supramolecular chemistry, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.

Applications in Advanced Materials Science and Catalysis

Supramolecular Assemblies and Functional Materials

Design of Fluorene-Based Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful approach to creating highly ordered and functional materials. Fluorene (B118485) derivatives are excellent candidates for constructing such architectures due to their propensity for π-π stacking interactions. The hydroxyl group of "2-(9H-fluoren-2-yl)propan-1-ol" introduces the capability for hydrogen bonding, a strong and directional intermolecular force that can guide the self-assembly process with high precision.

The interplay between the aromatic fluorene core and the polar alcohol functionality can lead to the formation of intricate and well-defined supramolecular structures, such as gels, liquid crystals, and crystalline networks. tue.nl These organized assemblies can exhibit unique optical and electronic properties that are not present in the individual molecules. For instance, the controlled alignment of fluorene units within a supramolecular framework can enhance charge mobility, a critical factor in the performance of organic electronic devices.

Feature of "this compound"Role in Supramolecular AssemblyPotential Outcome
Fluorene Core π-π stacking interactionsFormation of ordered columnar or lamellar structures.
Propan-1-ol Side Chain Hydrogen bonding, steric influenceDirectional control of assembly, introduction of chirality.
Chirality Enantioselective recognitionDevelopment of chiral sensors or catalysts.

Incorporation into Functional Polymers and Coatings

The hydroxyl group of "this compound" serves as a convenient handle for its incorporation into polymeric structures. Through esterification or etherification reactions, this fluorene derivative can be covalently bonded as a side chain onto a polymer backbone or used as a monomer in polymerization processes.

Polymers containing fluorene side chains can exhibit enhanced thermal stability and modified optoelectronic properties. rsc.orgnih.gov The bulky nature of the fluorene unit can increase the glass transition temperature of the polymer, making it more robust for high-temperature applications. Furthermore, the photoluminescent properties of the fluorene core can be harnessed to create light-emitting polymers or coatings. The specific substitution pattern of "this compound" can influence the emission color and efficiency of the resulting material. mdpi.com

In the context of coatings, the incorporation of this compound could lead to surfaces with tailored properties, such as increased refractive index, improved scratch resistance, or specific light-filtering capabilities. The ability to modify surfaces with functional fluorene units opens up possibilities in optics, electronics, and protective coatings.

Role as a Versatile Synthetic Building Block beyond Material Sciences

Beyond its direct applications in materials, "this compound" is a valuable intermediate in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups, allowing for the construction of more complex molecules. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

This versatility makes it a key precursor for the synthesis of a range of fluorene derivatives with applications in pharmaceuticals, agrochemicals, and fine chemicals. The fluorene scaffold is found in various biologically active molecules, and the ability to introduce and modify side chains at the C2 position is crucial for tuning their activity and properties. mdpi.comresearchgate.net The chiral nature of "this compound" also makes it a valuable building block for the asymmetric synthesis of enantiomerically pure compounds.

Transformation of the Hydroxyl GroupResulting Functional GroupPotential Application of the Product
OxidationAldehyde, Carboxylic AcidSynthesis of pharmaceuticals, ligands for catalysis.
Conversion to a Leaving Group (e.g., tosylate)Alkylating agentIntroduction of the fluorenylpropyl moiety into other molecules.
Etherification/EsterificationEther, EsterModification of properties for specific applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for fluorenyl alcohols often rely on multi-step processes that may involve harsh reagents and generate significant chemical waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-(9H-fluoren-2-yl)propan-1-ol.

One promising avenue is the exploration of catalytic methods. For instance, cooperative palladium/norbornene catalysis has been successfully employed for the synthesis of substituted 9H-fluoren-9-ols from aryl iodides and secondary ortho-bromobenzyl alcohols. rsc.orgrsc.org Adapting such catalytic systems for the synthesis of 2-substituted fluorene (B118485) derivatives like this compound could offer a more direct and atom-economical approach.

Furthermore, green chemistry principles should be integrated into the synthetic design. This could involve the use of renewable starting materials, solvent-free reaction conditions, or biocatalytic methods. For example, the t-BuOK-catalyzed alkylation of fluorene with alcohols presents a highly green route to 9-monoalkylfluorene derivatives, and similar principles could be applied to devise sustainable syntheses for 2-substituted fluorenes.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely uncharted territory. The presence of a secondary alcohol functional group on the fluorene backbone suggests a rich and varied chemistry waiting to be explored. Future studies should systematically investigate the reactivity of this compound under various conditions.

Key areas of interest include the oxidation of the secondary alcohol to the corresponding ketone, which could serve as a precursor for a wide range of other derivatives. The reactivity of secondary alcohols is well-established, and they can be oxidized to ketones under various conditions. organic-chemistry.org Additionally, the hydroxyl group can be a site for esterification, etherification, and substitution reactions, opening up pathways to new classes of fluorene-based molecules. msu.edu

The fluorene ring system itself also offers opportunities for further functionalization. Electrophilic aromatic substitution reactions could be explored to introduce additional substituents onto the aromatic core, allowing for the fine-tuning of the molecule's electronic and steric properties.

Advanced Material Design through Structural Modifications of this compound

Fluorene-based polymers are renowned for their applications in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their excellent thermal stability and high photoluminescence efficiency. researchgate.nettue.nlmdpi.com The unique structure of this compound, with its propan-1-ol side chain, makes it an intriguing building block for the design of novel polymeric and supramolecular materials.

Future research should focus on the polymerization of this compound or its derivatives. The hydroxyl group could be used as a handle for polymerization, leading to polyesters or polyethers with fluorene units in the backbone or as pendant groups. The resulting polymers could exhibit unique optical, electronic, and thermal properties. For example, the introduction of a rigid fluorene structure can lead to polyimides with low permittivity and high thermal stability. mdpi.com

Furthermore, the self-assembly of this compound into well-defined supramolecular structures could be investigated. The interplay of π-π stacking interactions from the fluorene core and hydrogen bonding from the alcohol group could lead to the formation of interesting nanoscale architectures with potential applications in molecular electronics and sensing.

Expansion of Catalytic Applications

Chiral fluorene derivatives have emerged as important scaffolds in the development of ligands for asymmetric catalysis. researchgate.netresearchgate.net The chirality of this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, makes it a candidate for development into a novel chiral ligand.

Future work should involve the resolution of the racemic mixture of this compound to obtain the pure enantiomers. These enantiomerically pure compounds could then be coordinated to transition metals to form chiral catalysts. The catalytic activity and enantioselectivity of these new fluorene-based catalysts could be tested in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new chiral fluorene-based ligands is an active area of research with significant potential for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Integration of Computational and Experimental Methodologies for Predictive Design

The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of new molecules and materials. In the context of this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric and electronic properties of this compound and its derivatives. mdpi.com These calculations can help in understanding its optical and electronic properties, which is crucial for its potential applications in optoelectronic devices.

Moreover, molecular modeling and machine learning techniques can be used to predict the properties of polymers and materials derived from this compound. acs.orgchemrxiv.org This predictive approach can aid in the rational design of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation. The combination of in silico design and experimental validation will be a powerful tool for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(9H-fluoren-2-yl)propan-1-ol?

  • Methodological Answer : The compound can be synthesized via oxidative ring-opening of 9H-fluoren-9-ol derivatives. For example, Xiaoping Xue et al. demonstrated that oxidative cleavage of fluorenols using catalysts like Mn(OAc)₃ in acetic acid yields 2-hydroxy-2'-aroyl-1,1'-biaryls, which can be further functionalized to produce fluorenyl-substituted alcohols . Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to balance yield and selectivity.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. For instance, ¹H NMR can confirm the presence of hydroxyl (-OH) and fluorenyl aromatic protons, while HPLC (≥99% purity) ensures product homogeneity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation .

Q. What role does the fluorenyl group play in stabilizing intermediates during synthesis?

  • Methodological Answer : The fluorenyl moiety enhances steric and electronic stabilization, particularly in Michael addition or domino reactions. For example, in multicomponent reactions, the fluorenyl group directs regioselectivity by stabilizing transition states through π-π stacking, as observed in the synthesis of fluorenyl nicotinonitrile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorenyl alcohol derivatives?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Systematic analysis includes:

  • Purity Checks : Use HPLC to verify starting material purity.
  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess solvation effects.
  • Catalyst Optimization : Compare Mn(OAc)₃ with alternative catalysts (e.g., FeCl₃) for improved turnover .

Q. What advanced techniques characterize the electronic properties of this compound for catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations and Cyclic Voltammetry (CV) are used to study electron distribution and redox behavior. For example, DFT can model HOMO-LUMO gaps to predict reactivity in photochemical applications, while CV identifies oxidation potentials of the fluorenyl group (~1.2 V vs. Ag/AgCl) .

Q. How does the hydroxyl group in this compound influence its biological interactions?

  • Methodological Answer : The hydroxyl group facilitates hydrogen bonding with enzyme active sites. Comparative studies with fluorinated analogs (e.g., 1-(2-fluorophenyl)propan-1-ol) show that hydroxyl positioning affects binding affinity to targets like RPE65, a retinal enzyme. Site-directed mutagenesis assays can pinpoint interaction residues .

Q. What strategies mitigate racemization during derivatization of this compound in chiral synthesis?

  • Methodological Answer : Use low-temperature conditions (-20°C) and chiral auxiliaries (e.g., Evans oxazolidinones) to suppress racemization. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry ensures stereochemical fidelity. For example, Fmoc-protected derivatives (e.g., (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid) retain >98% ee under optimized coupling conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.